molecular formula C19H21NO3 B4999445 phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate

phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate

Cat. No.: B4999445
M. Wt: 311.4 g/mol
InChI Key: MIOPKPFDVSUPKA-UHFFFAOYSA-N
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Description

Phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of a phenyl group and an oxan-4-yl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with an alcohol derivative of oxan-4-yl. This reaction typically occurs under mild conditions and can be catalyzed by various agents such as tin or indium triflate .

Industrial Production Methods: In industrial settings, the production of carbamates often involves the use of phosgene-free methods to ensure safety and environmental compliance. For instance, the catalytic decomposition of methyl N-phenyl carbamate using oxide catalysts has been explored as an efficient method . This approach not only reduces the risk associated with phosgene but also offers high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate stands out due to its unique structure, which combines the properties of both phenyl and oxan-4-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(23-17-9-5-2-6-10-17)20-15-19(11-13-22-14-12-19)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPKPFDVSUPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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